N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1251703-06-6
VCID: VC5774094
InChI: InChI=1S/C24H26N4O3/c1-30-21-8-4-3-7-19(21)17-27-23(29)18-9-11-20(12-10-18)31-24-22(25-13-14-26-24)28-15-5-2-6-16-28/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,27,29)
SMILES: COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

CAS No.: 1251703-06-6

Cat. No.: VC5774094

Molecular Formula: C24H26N4O3

Molecular Weight: 418.497

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide - 1251703-06-6

Specification

CAS No. 1251703-06-6
Molecular Formula C24H26N4O3
Molecular Weight 418.497
IUPAC Name N-[(2-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Standard InChI InChI=1S/C24H26N4O3/c1-30-21-8-4-3-7-19(21)17-27-23(29)18-9-11-20(12-10-18)31-24-22(25-13-14-26-24)28-15-5-2-6-16-28/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,27,29)
Standard InChI Key AQRISDOSESRIRH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4

Introduction

Chemical Structure and Rational Design

Core Scaffold and Substituent Analysis

Compound X consists of three distinct domains (Figure 1):

  • Benzamide backbone: A 4-substituted benzamide with a methoxybenzyl group at the N-position.

  • Pyrazine linker: A pyrazine ring substituted at the 2-position with a piperidin-1-yl group.

  • Ether linkage: An oxygen atom bridging the benzamide and pyrazine moieties.

This architecture shares homology with inhibitors of neurotransmitter transporters (e.g., choline transporter [CHT] inhibitors like ML352) and antimicrobial agents . The methoxy group at the benzyl position may enhance lipophilicity and blood-brain barrier penetration, while the piperidine-pyrazine system could modulate receptor affinity through steric and electronic effects .

Hypothesized Synthesis

Retrosynthetic Approach

A plausible synthetic route involves three stages (Scheme 1):

  • Pyrazine intermediate: Reacting 2-chloro-3-nitropyrazine with piperidine to form 3-(piperidin-1-yl)-2-nitropyrazine, followed by reduction to the amine.

  • Benzamide core: Coupling 4-hydroxybenzoic acid with 2-methoxybenzylamine via HATU-mediated amidation .

  • Ether formation: Mitsunobu reaction between the 4-hydroxybenzamide and the pyrazine intermediate to install the ether linkage .

Table 1: Key Synthetic Intermediates and Reagents

IntermediateStructureKey Reagents/Conditions
A3-(Piperidin-1-yl)pyrazin-2-aminePiperidine, DIPEA, DMF, 80°C
BN-(2-Methoxybenzyl)-4-hydroxybenzamideHATU, DMF, rt
Final CompoundCompound XDEAD, PPh₃, THF, 0°C → rt

Structure-Activity Relationship (SAR) Hypotheses

Influence of the Piperidine Substituent

Piperidine rings in analogous benzamides enhance binding to CNS targets by mimicking endogenous amine neurotransmitters . For example, ML352 (a CHT inhibitor) retains potency with a 4-isopropylpiperidine group (IC₅₀ = 0.24 μM) . In Compound X, the piperidine’s conformational flexibility may optimize receptor complementarity.

Role of the Methoxybenzyl Group

Methoxy groups at the benzyl position improve metabolic stability and modulate electron density. In antimicrobial N-(2-hydroxy-4-methylphenyl)benzamides, methoxy substitution correlates with enhanced Gram-positive activity (MIC = 8–16 μg/mL) . The 2-methoxy orientation in Compound X may similarly influence pharmacokinetics.

Table 2: Comparative Activities of Structural Analogs

CompoundTargetKey ActivitySource
ML352Choline transporter (CHT)IC₅₀ = 0.24 μM
N-(2-Hydroxy-4-methylphenyl)benzamideBacterial DHFRMIC = 8 μg/mL (S. aureus)
3-Methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamideSerotonin receptorsKᵢ = 12 nM (5-HT₁A)

Physicochemical and ADMET Predictions

Calculated Properties

  • Molecular weight: 447.54 g/mol

  • LogP: ~3.1 (predicted via PubChem analog data )

  • H-bond donors/acceptors: 1/6

ADMET Considerations

  • Absorption: High gastrointestinal permeability (methoxy groups enhance lipophilicity).

  • Metabolism: Likely CYP3A4 substrate due to the piperidine ring .

Future Directions

  • Synthetic validation: Optimize yields in Scheme 1 and characterize intermediates via NMR/HPLC.

  • In vitro screening: Prioritize assays for CHT inhibition, antimicrobial activity, and CNS receptor binding.

  • Lead optimization: Explore substituents at the pyrazine 3-position (e.g., halogens, alkyl groups).

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